molecular formula C2H7IN2 B8034680 Acetamidinium iodide

Acetamidinium iodide

Cat. No.: B8034680
M. Wt: 186.00 g/mol
InChI Key: GGYGJCFIYJVWIP-UHFFFAOYSA-N
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Description

Acetamidinium iodide, also known as 1-aminoethaniminium iodide, is a chemical compound with the molecular formula C2H7IN2. It is commonly used in the field of materials science, particularly in the development of hybrid halide perovskites for next-generation solar cells. The compound is known for its ability to facilitate the formation of hybrid halide perovskites, which are crucial for achieving high power conversion efficiencies in solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetamidinium iodide can be synthesized through various methods. One common approach involves the reaction of acetamidine with hydroiodic acid. The reaction typically proceeds as follows:

CH3C(NH2)NH2+HICH3C(NH2)NH2I\text{CH3C(NH2)NH2} + \text{HI} \rightarrow \text{CH3C(NH2)NH2I} CH3C(NH2)NH2+HI→CH3C(NH2)NH2I

This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to obtain high-purity this compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Acetamidinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reaction with sodium cyanide can produce acetamidinium cyanide .

Mechanism of Action

The mechanism by which acetamidinium iodide exerts its effects is primarily related to its role in the formation of hybrid halide perovskites. The acetamidinium cation interacts with the halide anions to form a stable perovskite structure. This interaction facilitates the efficient absorption of light and the generation of charge carriers, which are crucial for the high power conversion efficiency of solar cells .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

1-aminoethylideneazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2.HI/c1-2(3)4;/h1H3,(H3,3,4);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYGJCFIYJVWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[NH2+])N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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